5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-10-9(11)7-8-12(16-10)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
ITKZSQWSEPHGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration and Subsequent Functionalization
A foundational approach begins with quinoline or its derivatives. Nitration at the 5-position introduces a nitro group, which is subsequently reduced to an amine. The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., THF with triethylamine). Final hydrolysis of a pre-installed ester group (e.g., methyl or ethyl ester) yields the carboxylic acid.
Key Steps:
-
Nitration : Quinoline derivatives are nitrated using mixed acid (HNO₃/H₂SO₄) at 0–5°C.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts nitro to amine.
-
Boc Protection : Reaction with Boc anhydride in THF at 25°C for 12–24 hours.
-
Ester Hydrolysis : LiOH or NaOH in aqueous ethanol (70–90% yield).
Example Protocol (Adapted from):
Palladium-Catalyzed Cross-Coupling Strategies
Modern methods employ transition metal catalysis to construct the quinoline skeleton while introducing the Boc-protected amine. A representative route involves Suzuki-Miyaura coupling between halogenated quinoline precursors and boronic esters.
Key Reaction Parameters
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : DMF or dioxane (80–100°C)
Case Study (Adapted from):
5-Bromoquinoline-2-carboxylic acid methyl ester was coupled with Boc-protected aminophenylboronic ester using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 90°C for 12 h. Post-hydrolysis with LiOH yielded the target compound in 68% overall yield.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies enable rapid parallel synthesis, particularly for generating analogs. The quinoline-2-carboxylic acid moiety is anchored to resin via its carboxylate, followed by on-resin Boc protection.
-
Resin Loading : Wang resin functionalized with quinoline-2-carboxylic acid using DCC/HOBt.
-
Boc Protection : Treat with Boc₂O and DMAP in DCM.
-
Cleavage : TFA/DCM (1:99) to release the product.
Advantages : Reduced purification steps; yields >80%.
Enzymatic and Green Chemistry Approaches
Emerging methods focus on sustainability. Lipase-mediated protection in non-aqueous media avoids harsh reagents.
Notable Example:
Pseudomonas fluorescens lipase catalyzed the reaction between 5-aminoquinoline-2-carboxylic acid and Boc₂O in tert-butanol at 40°C (24 h, 70% yield).
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Classical Nitration | 70–89% | Well-established; scalable | Multiple steps; nitro intermediates |
| Palladium Cross-Coupling | 60–75% | Modular; enables diverse substitution | High catalyst cost |
| Solid-Phase Synthesis | 80–92% | High-throughput; minimal purification | Specialized equipment required |
| Enzymatic Protection | 65–70% | Eco-friendly; mild conditions | Longer reaction times |
Critical Reaction Optimization Insights
Boc Protection Efficiency
Hydrolysis Conditions
Analytical and Characterization Data
Spectral Signatures
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline-2-methanol derivatives.
Substitution: N-substituted quinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Precursor for Drug Synthesis
5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid serves as an important building block in the synthesis of various pharmaceutical compounds. Its quinoline structure is conducive to modifications that can enhance biological activity. The tert-butoxycarbonyl group can be easily removed under acidic conditions, allowing for further functionalization of the amino group, which is crucial for creating diverse derivatives with potential therapeutic effects.
1.2 Anticancer Activity
Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, derivatives have been synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) activity, which is critical in various cancers .
Biological Interactions
2.1 Mechanisms of Action
The biological activity of this compound is attributed to its interaction with specific biological targets. Research into its pharmacodynamics reveals that it may interact with enzymes involved in tumor growth and metastasis. Understanding these interactions is essential for elucidating its therapeutic potential and guiding further drug development .
2.2 Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are vital for optimizing the efficacy of quinoline derivatives. By modifying the functional groups on the quinoline core, researchers can enhance binding affinity to target proteins while minimizing off-target effects. This approach has led to the identification of more potent analogs that exhibit improved anticancer activities .
Case Studies and Research Findings
3.1 Case Study: Antitumor Activity Evaluation
In a recent study, a series of quinoline derivatives were synthesized and tested against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The results demonstrated that several compounds derived from this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
| Compound Name | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Compound A | A549 | 5.2 |
| Compound B | MCF-7 | 4.8 |
| Compound C | PC-3 | 6.1 |
3.2 Case Study: Theranostic Applications
Another area of exploration involves the use of quinoline-based compounds as theranostic agents—agents that can be used for both therapy and diagnostics. Research has focused on developing radiopharmaceuticals based on quinoline structures for imaging and treating tumors through positron emission tomography (PET). These studies highlight the dual utility of such compounds in clinical settings, particularly in targeted therapy approaches .
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with biological targets such as enzymes and receptors. The quinoline ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid: Core structure: Quinoline (10-membered fused aromatic system). Functional groups: Boc-protected amino group (5-position), carboxylic acid (2-position). Key features: Extended π-conjugation enhances stability but may reduce solubility in polar solvents.
- 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (): Core structure: Benzene ring with hydroxyl and carboxylic acid groups. Functional groups: Boc-protected amino group (3-position), hydroxyl (5-position), carboxylic acid (1-position).
- 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid (): Core structure: Pyrrole ring (5-membered heterocycle). Functional groups: Boc-protected amino group (4-position), methyl group (1-position), carboxylic acid (2-position).
Physical and Chemical Properties
| Property | This compound* | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | 4-[(tert-Butoxycarbonyl)amino]-1-methylpyrrole-2-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~290 (estimated) | 253.25 | 240.25 |
| Melting Point | Not reported | 150–151°C | Not reported |
| Solubility | Likely low in water (quinoline backbone) | Moderate (hydroxyl group enhances polarity) | Moderate (pyrrole’s nitrogen may aid solubility) |
| Stability | Boc group stable under basic conditions | Boc group stable; hydroxyl may oxidize | Boc group susceptible to acidic cleavage |
*Data inferred from structural analogs and available evidence .
Research Findings and Industrial Relevance
- Medicinal Chemistry: Quinoline derivatives exhibit higher binding affinity to enzymatic targets (e.g., kinases) compared to benzoic acid or pyrrole analogs, as demonstrated in computational docking studies.
- Cost Analysis: The benzoic acid analog is listed at JPY 68,800/5g (95% purity), suggesting quinoline derivatives may be more expensive due to complex synthesis .
- Stability Studies: The Boc group in the quinoline compound shows 20% slower degradation under acidic conditions (pH 3) than the pyrrole analog, enhancing its shelf life .
Biological Activity
5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H14N2O4
- Molecular Weight: 262.26 g/mol
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core: Derived from anthranilic acid.
- Introduction of the Tert-butoxycarbonyl Group: This is achieved through the reaction with tert-butyl chloroformate.
- Carboxylation: The carboxylic acid group is introduced via standard carboxylation techniques.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activity. A study demonstrated that related compounds showed significant inhibition of cancer cell proliferation, particularly in breast cancer cell lines (IC50 values ranging from 0.126 μM to 17.02 μM) . The mechanism of action often involves the modulation of signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. A study reported that quinoline-based compounds exhibited activity against various bacterial strains, including Staphylococcus aureus and gram-negative bacteria . The structure-activity relationship (SAR) suggests that modifications in the quinoline core can enhance antimicrobial efficacy.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of quinoline derivatives. The modulation of inflammatory pathways makes these compounds candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity in Mice Models:
- Pharmacokinetic Profiles:
- Selectivity and Toxicity:
Comparative Analysis with Related Compounds
| Compound Name | Anticancer IC50 (μM) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | TBD | Moderate | Present |
| Quinoline Derivative A | 0.126 | High | Low |
| Quinoline Derivative B | 17.02 | Moderate | High |
Q & A
Q. What are the recommended synthetic routes for preparing 5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid, and how can reaction conditions be optimized?
The compound can be synthesized via modifications of the Doebner reaction , a three-component reaction involving aniline derivatives, aldehydes, and pyruvic acid. For instance, substituted quinoline-2-carboxylic acids are synthesized using VO/FeO catalysts in water, which improves yield and sustainability . Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity, and catalyst loading. Boc-protection of the amino group is typically performed using di-tert-butyl dicarbonate (BocO) in dichloromethane with a base like DMAP .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Use HPLC (with C18 columns and UV detection at 254 nm) to assess purity, and confirm structural identity via NMR (e.g., H NMR for Boc-group protons at δ 1.2–1.4 ppm and quinoline aromatic protons at δ 7.5–9.0 ppm). High-resolution mass spectrometry (HRMS) or FTIR (for carbonyl stretches at ~1700 cm) further validates the carboxylic acid and Boc functionalities .
Q. What are the key safety considerations when handling this compound in the lab?
While specific hazard data for this compound is limited, structurally similar Boc-protected quinoline derivatives show low acute toxicity but require standard precautions:
- Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Dispose of waste via approved chemical disposal protocols, as improper release may harm aquatic ecosystems .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what experimental assays validate these predictions?
Molecular docking (using software like AutoDock Vina) can model interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes, based on structural analogs like 4-(1-adamantyl)quinoline-2-carboxylic acid) . Experimentally, MIC assays against bacterial strains or enzyme inhibition studies (e.g., fluorescence-based kinase assays) validate activity. For example, analogs with electron-withdrawing substituents on the quinoline ring show enhanced antitubercular potency .
Q. What strategies mitigate conflicting solubility data in polar vs. nonpolar solvents?
Contradictory solubility reports (e.g., in DMSO vs. hexane) arise from the compound’s zwitterionic nature. To resolve this:
Q. How does the Boc-protecting group influence the compound’s reactivity in downstream derivatization?
The Boc group stabilizes the amino functionality during coupling reactions (e.g., amide bond formation with EDC/HOBt). However, its bulkiness may sterically hinder reactions at the quinoline 2-position. Deprotection (using TFA in DCM) generates a free amine for further functionalization, but care must be taken to avoid decarboxylation of the carboxylic acid group .
Q. What analytical techniques resolve challenges in quantifying trace impurities (e.g., de-Boc byproducts)?
LC-MS/MS with multiple reaction monitoring (MRM) detects impurities at <0.1% levels. For example, monitor m/z transitions corresponding to the Boc-deprotected amine (e.g., [M+H] 221.1 → 164.0) . 2D NMR (e.g., C-HSQC) distinguishes regioisomers or degradation products .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
